molecular formula C25H20FNO4 B2684437 4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoroazetidin-3-yl)benzoic acid CAS No. 2193066-84-9

4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoroazetidin-3-yl)benzoic acid

Cat. No. B2684437
CAS RN: 2193066-84-9
M. Wt: 417.436
InChI Key: VQQKTEHXKCEMHV-UHFFFAOYSA-N
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Description

4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoroazetidin-3-yl)benzoic acid is a chemical compound with the CAS Number: 2193066-84-9 . It has a molecular weight of 417.44 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C25H20FNO4/c26-25(17-11-9-16(10-12-17)23(28)29)14-27(15-25)24(30)31-13-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22H,13-15H2,(H,28,29) . This code provides a detailed description of the molecule’s structure.

Scientific Research Applications

Fluorescent Probes and Sensors

Compounds with complex structures, including those related to fluoren-9-yl methoxy carbonyl derivatives, have been developed as fluorescent probes for sensing various biological and chemical entities. For instance, the design of fluorescein-based fluorescence probes for detecting specific biomolecules highlights the importance of the molecular structure in controlling fluorescence properties and their applications in biological systems (Tanaka et al., 2001).

Enzyme-Activated Surfactants

Innovative applications of fluorenyl-9-methoxycarbonyl-protected amino acids as surfactants for carbon nanotubes (CNTs) have been explored. These compounds, upon enzymatic activation, facilitate the dispersion of CNTs in aqueous solutions, indicating their potential in materials science and engineering for creating homogeneous nanotube dispersions under physiological conditions (Cousins et al., 2009).

Antibacterial Agents

Research into novel structures for potential therapeutic applications includes the synthesis of fluorine-containing thiadiazolotriazinones, demonstrating the ongoing interest in exploring the antimicrobial properties of fluoroorganic compounds. These studies aim to identify new antibacterial agents with improved efficacy, which could be informed by the chemical properties of fluorenyl-9-yl methoxy carbonyl derivatives (Holla et al., 2003).

Supramolecular Chemistry

The structural features of compounds similar to the one are also relevant in the field of supramolecular chemistry, where they may contribute to the development of novel two-dimensional supramolecular assemblies. Such assemblies exploit intermolecular hydrogen bonding and other non-covalent interactions, underscoring the importance of these compounds in designing new materials and molecular systems (Seidel et al., 1995).

Novel Synthetic Routes

Exploration of new synthetic pathways for creating fluoroorganic compounds, such as 4-fluoropyridines, showcases the utility of fluorenyl-9-yl methoxy carbonyl-protected intermediates in medicinal chemistry. These routes offer insights into the synthesis of cyclic fluorinated beta-amino acids, which have significant potential as building blocks in drug development (Wittmann et al., 2006).

properties

IUPAC Name

4-[1-(9H-fluoren-9-ylmethoxycarbonyl)-3-fluoroazetidin-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FNO4/c26-25(17-11-9-16(10-12-17)23(28)29)14-27(15-25)24(30)31-13-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22H,13-15H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQQKTEHXKCEMHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(C5=CC=C(C=C5)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoroazetidin-3-yl)benzoic acid

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